The synthesis of DL-Leucine (2-13C) can be achieved through several methods. One notable approach involves the condensation of the sodium salt of ethyl acetamido-[2-13C]cyanoacetate with isobutyl bromide in hexamethylphosphoroustriamide as a solvent. This method provides a way to incorporate the carbon-13 isotope into the leucine structure effectively .
Another method described in patent literature involves a multi-step synthesis process that includes reacting ethanol with acetoacetamide and sodium ethoxide, followed by further reactions to yield DL-Leucine. This process emphasizes the importance of controlling reaction conditions to achieve high purity levels (over 98%) of the final product .
DL-Leucine (2-13C) has a molecular formula of C6H13NO2 with a molecular weight of approximately 131.17 g/mol. The incorporation of the carbon-13 isotope at the second carbon position alters its mass spectrometric properties, facilitating its detection in metabolic studies.
The structural formula can be represented as follows:
In this structure:
DL-Leucine (2-13C) participates in various biochemical reactions, primarily related to protein synthesis and metabolism. It can undergo transamination reactions where it donates its amino group to keto acids, leading to the formation of other amino acids.
In metabolic pathways, leucine can be catabolized through several enzymatic reactions:
These reactions are critical for understanding how leucine influences muscle protein synthesis and energy production during physical activity.
The mechanism of action for DL-Leucine (2-13C) primarily revolves around its role in stimulating muscle protein synthesis. Upon ingestion, leucine activates key signaling pathways involved in protein synthesis:
Research indicates that leucine's effectiveness in stimulating muscle protein synthesis can be quantitatively assessed using labeled isotopes like carbon-13 .
These properties are essential for practical applications in laboratory settings where precise measurements are critical for experimental outcomes.
DL-Leucine (2-13C) has several applications in scientific research:
The ability to trace metabolic pathways with precision makes DL-Leucine (2-13C) an invaluable tool in both clinical and experimental research settings, providing insights into human health, nutrition, and disease mechanisms.
The chemical synthesis of DL-[2-¹³C]leucine employs a multi-step approach to introduce the ¹³C label at the Cα position. As reported by Viswanatha et al., the process begins with the sodium salt of ethyl acetamido-[2-¹³C]cyanoacetate, which undergoes alkylation with isobutylbromide in hexamethylphosphoroustriamide (HMPT). Subsequent acid hydrolysis cleaves the protecting groups to yield DL-[2-¹³C]leucine with high isotopic purity (99 atom % ¹³C). This route produces a racemic mixture due to non-chiral-specific reactions, necessitating separation techniques for enantiomeric resolution [1] [5].
A critical advancement involves diastereoisomeric separation using chromatography. For oxytocin analogs incorporating DL-[2-¹³C]leucine, reverse-phase high-pressure liquid chromatography (HPLC) on a Partisil 10 M9 ODS column achieved baseline resolution. The solvent system (0.05 M ammonium acetate, pH 4.0: acetonitrile, 81:19 v/v) efficiently separated [3-(2-¹³C]leucine]oxytocin diastereomers, which partition chromatography failed to resolve [1].
Table 1: Key Steps in Chemical Synthesis of DL-[2-¹³C]Leucine
Step | Reagents/Conditions | Product | Isotopic Purity |
---|---|---|---|
Alkylation | Isobutylbromide, HMPT, 25°C, 12h | Ethyl acetamido-[2-¹³C]cyanoacetate adduct | >95% |
Hydrolysis | 6M HCl, reflux, 24h | DL-[2-¹³C]leucine | 99 atom % ¹³C |
Diastereomer Separation | HPLC (ammonium acetate/acetonitrile) | Enantiopure [2-¹³C]leucine derivatives | >98% |
Biosynthetic strategies enable site-directed ¹³C labeling of leucine methyl groups, enhancing NMR sensitivity while minimizing spin coupling. Kerfah et al. demonstrated that adding ¹³C-labeled α-ketoisovalerate to bacterial growth media yields leucine residues exclusively labeled at methyl (δ¹) positions. This method leverages E. coli’s biosynthetic machinery to convert precursors into [δ¹-¹³CH₃]-leucine with >85% isotopic incorporation. The approach reduces spectral complexity in solid-state NMR studies of high-molecular-weight proteins, such as the Shigella flexneri needle protein, where unambiguous long-range distance restraints are critical [8].
Glucose-based labeling offers cost-effective enrichment for backbone studies. Growth on [2-¹³C]-glucose incorporates ¹³C into leucine’s Cα position via pyruvate-derived valine/leucine biosynthesis. Random fractional labeling (25–35%) minimizes ¹³C-¹³C coupling, eliminating the need for homonuclear decoupling in NMR experiments. Enrichment levels reach ~85% for positions not affected by pentose phosphate shunt carbon interchange, though acetate-derived carbons show lower incorporation (~70%) [2] [9].
Table 2: Isotopic Incorporation Efficiency in Biosynthetic Methods
Precursor | Target Position | Incorporation Efficiency | Key Application |
---|---|---|---|
α-Ketoisovalerate-¹³C | Leu-δ¹ methyl | >85% | Methyl-specific NMR restraints |
[2-¹³C]-Glucose | Leu-Cα | 85–90% | Backbone NMR assignments |
[1-¹³C]-Acetate | Leu-Cδ | ~70% | Side-chain dynamics studies |
Chemical synthesis excels in producing high-purity DL-[2-¹³C]leucine (99 atom % ¹³C) with scalable yields, as evidenced by commercial availability (Sigma-Aldrich). However, it requires racemization and complex diastereomer separation when enantiopurity is essential. The multi-step process also involves harsh conditions (e.g., strong acids), limiting compatibility with sensitive functional groups [1] [5] [6].
Biosynthetic approaches leverage in vivo machinery for stereospecific labeling. For example, laying hens fed L-leucine-¹³C₁ produced egg proteins with 1.337 atom % ¹³C (Δ=206‰), demonstrating high tracer recovery (40.2%). This method is financially viable for large-scale protein labeling but lacks precision for Cα-specific enrichment. Conversely, bacterial expression with optimized precursors (e.g., α-ketobutyrate) enables residue- and methyl-specific ¹³C incorporation, ideal for NMR studies requiring isolated spin systems [10].
Critical trade-offs include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7